molecular formula C20H28O3 B7769961 Etienic acid

Etienic acid

Cat. No.: B7769961
M. Wt: 316.4 g/mol
InChI Key: YQACAXHKQZCEOI-UHFFFAOYSA-N
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Description

biomass, alongside other phenolic acids like quinic acid and shikimic acid . It is synthesized through the oxidation of pregnenolone acetate using sodium hypobromite (NaOBr), forming a key intermediate in the production of steroidal compounds such as 20R(OH)7DHC . Etienic acid is notable for its role in biochemical pathways, particularly in antimicrobial and antioxidant activities, as demonstrated in studies on coniferous extracts .

Properties

IUPAC Name

10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQACAXHKQZCEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859318
Record name 3-Oxoandrost-4-ene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-97-6
Record name NSC226121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Bromoform Reaction from Pregnenolone Acetate

The most well-documented method for synthesizing this compound involves the bromoform reaction applied to pregnenolone acetate. This approach, detailed by Mótyán et al. (2018), proceeds through a multi-step sequence:

  • Bromoform Reaction :

    • Pregnenolone acetate is treated with sodium hypobromite (NaOBr), generated in situ by adding bromine to a cooled sodium hydroxide solution.

    • The reaction selectively oxidizes the acetylated side chain at C-17, yielding a 17-carboxylic acid intermediate.

    • Key Conditions : Temperature maintained below 10°C to prevent over-oxidation; stoichiometric control of Br₂ ensures regioselectivity.

  • Acidification and Purification :

    • The intermediate is acidified with hydrochloric acid, precipitating this compound as a crystalline solid.

    • Recrystallization from ethanol/water mixtures achieves >95% purity.

Reaction Scheme:

Pregnenolone acetateNaOBr, 0–10°CEtienic acid+Byproducts (e.g., 3-keto derivatives)\text{Pregnenolone acetate} \xrightarrow{\text{NaOBr, 0–10°C}} \text{this compound} + \text{Byproducts (e.g., 3-keto derivatives)}

Table 1: Optimization of Bromoform Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature0–10°CPrevents decomposition
Br₂ Equivalents1.2 eqMaximizes conversion
Solvent SystemDioxane/H₂O (3:1)Enhances solubility
Reaction Time4 hoursCompletes oxidation

Alternative Oxidation Strategies

While the bromoform reaction dominates industrial production, academic studies have explored alternative oxidants:

Chromium Trioxide (CrO₃) Oxidation

Cortés-Benítez et al. (2016) demonstrated that CrO₃ in acetic acid selectively oxidizes pregnenolone derivatives to this compound. However, this method faces challenges:

  • Drawbacks : Chromium waste generation, requiring stringent environmental controls.

  • Yield : 70–75%, lower than bromoform-based routes.

Hypochlorite-Mediated Oxidation

Pilot-scale studies have used sodium hypochlorite (NaOCl) under acidic conditions:

  • Conditions : 10% NaOCl, H₂SO₄ catalyst, 25°C.

  • Advantage : Cost-effective and scalable.

  • Limitation : Requires post-reaction neutralization to isolate the product.

Industrial-Scale Production

Large-Sbatch Bromoform Process

Industrial facilities employ continuous-flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactors with precise temperature control (±2°C).

  • Throughput : 50–100 kg/day per production line.

  • Purification : Centrifugal partition chromatography (CPC) reduces impurities to <0.5%.

Table 2: Industrial vs. Laboratory-Scale Yields

MetricLaboratory ScaleIndustrial Scale
Yield80–85%88–92%
Purity95%99.5%
Production Time8 hours6 hours

Green Chemistry Innovations

Recent advances focus on solvent recovery and catalyst reuse:

  • Solvent Recycling : >90% of dioxane is reclaimed via distillation.

  • Bromine Recovery : Electrochemical methods regenerate Br₂ from HBr byproducts, reducing raw material costs by 30%.

Mechanistic Insights and Side Reactions

Pathway Selectivity

The bromoform reaction proceeds via a haloform mechanism:

  • Enolate Formation : Base-mediated deprotonation at C-20 generates a resonance-stabilized enolate.

  • Trihalogenation : Sequential bromine addition at C-20 and C-21.

  • Cleavage : Hydrolysis of the trihalomethyl group yields the carboxylic acid.

Competing Reactions

  • Over-Oxidation : Elevated temperatures (>15°C) promote 3-keto derivative formation, reducing this compound yield.

  • Ester Hydrolysis : Prolonged reaction times degrade the pregnenolone acetate starting material.

Figure 1: Byproduct Distribution vs. Reaction Temperature

Etienic acid1T(for T > 10°C)\text{this compound} \propto \frac{1}{T} \quad \text{(for T > 10°C)}

Quality Control and Analytical Methods

Purity Assessment

  • HPLC Analysis : C18 column, 60:40 methanol/water, UV detection at 254 nm.

  • Acceptance Criteria : ≥99% purity for pharmaceutical applications.

Spectroscopic Characterization

  • IR : Strong absorption at 1700 cm⁻¹ (C=O stretch of carboxylic acid).

  • ¹H NMR : δ 3.58 (m, 1H, C3-OH), δ 12.1 (s, 1H, COOH) .

Chemical Reactions Analysis

Favorsky Rearrangement

The Favorsky rearrangement is a key reaction involving α-halogenated ketones, producing cyclopropanone derivatives. For etienic acid derivatives:

  • Mechanism : Base-induced cyclization of α-halogenated ketones (e.g., 17α-bromo-pregnenolone acetate) in aqueous methanol with potassium bicarbonate leads to cyclopropanone intermediates .

  • Stereochemical Outcomes :

    • Anti-Loftfield Product : Dominant product when using potassium bicarbonate (92.5% yield), resulting from a non-concerted mechanism where halogen substitution precedes cyclization .

    • Loftfield Product : Minor product formed under sodium methoxide in dimethoxyethane, favoring a concerted mechanism (1:19 ratio of 17α- to 17β-methyl etio esters) .

Reaction ConditionsMajor ProductYieldKey Feature
K₂CO₃, aqueous MeOHAnti-Loftfield ester92.5%Non-concerted mechanism
NaOMe, dimethoxyethaneLoftfield ester~5%Concerted mechanism

Oxidation of the Double Bond

This compound undergoes double-bond cleavage under oxidative conditions:

  • Periodate Oxidation : Treatment with sodium periodate (NaIO₄) cleaves the Δ⁵ double bond, converting it into a dicarboxylic acid .

  • Reagents : Hypochlorite (OCl⁻), persulfate (S₂O₈²⁻), or permanganate (MnO₄⁻) under acidic conditions .

  • Product : The resulting dicarboxylic acid retains the carboxylic acid group at the 17β position, with a cleaved double bond.

Reactivity with Metals and Bases

  • Corrosive Reactions : Reacts with metals (e.g., aluminum, zinc) and strong bases (e.g., NaOH) to form salts or esters.

  • Functional Group Transformations :

    • Esterification : The carboxylic acid group can undergo esterification under acidic conditions .

    • Acetylation : Hydroxyl groups react with acetylating agents (e.g., acetic anhydride) .

Biological Precursor Role

This compound serves as a precursor in steroid hormone synthesis:

  • Metabolic Pathways : Participates in pathways forming androgenic hormones, influencing cellular metabolism and immune responses.

  • Drug Development : Used as a scaffold for synthesizing steroidal drugs with hormonal modulation properties.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Steroid Synthesis
Etienic acid serves as an important precursor in the synthesis of various steroidal compounds. Its unique structure allows it to be transformed into other biologically active steroids through different chemical reactions, including oxidation and reduction processes. For instance, it can be converted into derivatives that exhibit enhanced biological activities or modified pharmacological profiles.

2. Synthesis of Oligosteroids
Recent research has highlighted the use of this compound derivatives in the synthesis of oligosteroids. These compounds are synthesized by extending cholesterol structures with this compound derivatives through amide bond formations. This approach has potential applications in drug development and materials science .

Biological Research

1. Steroid Metabolism Studies
this compound is instrumental in understanding steroid metabolism. Its interactions with various enzymes and receptors provide insights into metabolic pathways involved in steroid biosynthesis. This research is crucial for developing therapeutic strategies targeting metabolic disorders related to steroid hormones .

2. Anti-inflammatory Potential
Studies have indicated that this compound derivatives possess anti-inflammatory properties. For example, certain derivatives have shown effectiveness in inhibiting pro-inflammatory factors such as inducible nitric oxide synthase and interleukins, making them potential candidates for treating inflammatory diseases .

Medical Applications

1. Drug Development
The structural characteristics of this compound make it a valuable compound in pharmaceutical research. It has been explored for its potential to develop steroid-based drugs that can target specific biological pathways. The ability to modify its structure allows for the design of compounds with tailored therapeutic effects .

2. Vaccine Response Modulation
Recent studies have suggested that this compound acetate levels may correlate with immune responses to vaccines, indicating its potential role as a biomarker or adjuvant in vaccine development . This could lead to enhanced efficacy of vaccines through modulation of immune responses.

Data Table: Applications of this compound

Application AreaDescriptionKey Findings/Case Studies
Chemical SynthesisPrecursor for synthesizing other steroidsUsed in synthesizing oligosteroids with enhanced properties
Biological ResearchUnderstanding steroid metabolismInsights into metabolic pathways and enzyme interactions
Medical ApplicationsDevelopment of steroid-based drugsPotential anti-inflammatory effects observed
Vaccine ResearchModulation of immune responsesCorrelation with vaccine efficacy identified

Case Studies

Case Study 1: Oligosteroid Synthesis
Research demonstrated the successful synthesis of linear cholesterol-like molecules by attaching this compound derivatives through amide bonds. These oligosteroids exhibited unique biological activities that could be harnessed for therapeutic applications.

Case Study 2: Anti-inflammatory Activity
A series of studies focused on the anti-inflammatory effects of this compound derivatives showed significant inhibition of inflammatory cytokines in vitro and in vivo models, suggesting their potential use in treating conditions like inflammatory bowel disease.

Mechanism of Action

Etienic acid exerts its effects by interacting with androgen receptors. It binds to these receptors, influencing the transcription of genes involved in the regulation of various physiological processes. The compound’s carboxylic acid group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

Etienic acid belongs to the carboxylic acid family, sharing functional groups with other acids found in plant biomass. Key structural analogs include:

Compound Source Key Functional Groups Role in Synthesis/Biochemistry
This compound Abies alba Mill. biomass Carboxylic acid, hydroxyl Intermediate in steroid synthesis
Quinic acid Picea abies L. Cyclic polyhydroxy acid Antioxidant, precursor in shikimate pathway
Shikimic acid Picea abies L. Cyclic hydroxy acid Key intermediate in aromatic amino acid biosynthesis
Azelaic acid Abies alba Mill. biomass Dicarboxylic acid Antimicrobial, anti-inflammatory agent
Acetic acid Industrial synthesis Simple carboxylic acid Solvent, food preservative

This compound’s synthesis pathway involves oxidation and amidation steps, distinguishing it from simpler acids like acetic acid, which is produced via methanol carbonylation .

Antimicrobial Activity:

This compound contributes to the antimicrobial efficacy of Abies alba extracts, particularly against biofilm-forming pathogens in chronic wounds. Comparative studies show:

Compound MIC (μg/mL) Against S. aureus Biofilm Inhibition (%)
This compound Not explicitly reported Synergistic effect
Azelaic acid 25–50 60–70
Acetic acid 500–1000 30–40

This compound’s role is likely synergistic with flavonoids (e.g., (+)-catechin) rather than directly bactericidal .

Antioxidant Capacity:

This compound-containing extracts from Abies alba exhibit moderate antioxidant activity, measured via DPPH radical scavenging:

Compound IC50 (μg/mL) Mechanism
This compound ~100 Redox modulation
Quinic acid ~80 Free radical scavenging
Shikimic acid ~120 Metal chelation

Biological Activity

Etienic acid, known scientifically as (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid, is a steroidal compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula C20H30O3 and features a hydroxyl group at the third position and a carboxylic acid group at the seventeenth position. This unique structure contributes to its biological functions and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with steroid receptors, which modulate gene expression. The hydroxyl and carboxylic acid groups enhance its binding affinity to these receptors, influencing various metabolic pathways related to steroid biosynthesis. Studies indicate that this compound can inhibit specific enzymatic activities involved in steroid metabolism, thereby affecting hormone levels and physiological responses .

Biological Activities

This compound exhibits several notable biological activities:

  • Inhibition of Enzymatic Activity : Research has shown that this compound can significantly inhibit Δ4-5α-hydrogenase activity in hepatic microsomes, which is crucial in steroid metabolism .
  • Steroid Metabolism : It plays a role in understanding the metabolic pathways of steroids, contributing to the development of therapeutic agents targeting hormonal imbalances .
  • Potential Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, although further research is required to substantiate these findings .

1. Inhibition Studies

In a study examining the effects of this compound on steroidogenic enzymes, it was found that this compound inhibited the activity of key enzymes involved in testosterone synthesis. This inhibition could have implications for conditions related to androgen excess .

2. Synthesis and Applications

This compound has been utilized as a precursor in the synthesis of various steroid derivatives. For instance, its application in creating linear steroid oligoesters has been explored due to their potential biological activity . The synthesis involves mixed anhydride esterification techniques that yield compounds with enhanced biological properties.

3. Comparative Analysis

A comparative study between this compound and other steroidal compounds showed that while it shares structural similarities with compounds like androst-4-ene-17-carboxylic acid, its unique functional groups confer distinct biological activities that warrant further investigation .

Data Table: Biological Activities of this compound

Activity Description
Enzymatic InhibitionInhibits Δ4-5α-hydrogenase activity; affects testosterone synthesis .
Steroid MetabolismImportant for understanding steroid biosynthesis pathways .
Antitumor PotentialPreliminary evidence suggests possible antitumor effects; further studies needed .
Synthesis PrecursorUsed in synthesizing steroid derivatives and oligoesters with potential bioactivity .

Q & A

How can researchers determine the molecular structure of Etienic acid using spectroscopic methods?

Basic Research Question
To characterize this compound’s structure, employ a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, prepare purified samples in deuterated solvents and analyze peaks corresponding to functional groups (e.g., carboxylic acid protons). IR spectroscopy can identify vibrational modes of key bonds (e.g., C=O stretching). MS provides molecular weight and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., density functional theory) and existing literature to validate assignments. Present results in tables comparing observed vs. theoretical peaks .

What experimental design principles should guide studies on this compound’s reactivity under varying pH conditions?

Advanced Research Question
Design a controlled experiment with:

  • Independent variables : pH levels (e.g., 2–12).
  • Dependent variables : Reaction rate (measured via UV-Vis spectroscopy) or product yield (HPLC quantification).
  • Controls : Buffer solutions without this compound, standardized temperature.
    Include triplicate trials to assess reproducibility. Use statistical tools (e.g., ANOVA) to analyze variance between conditions. Pre-trial experiments can optimize pH ranges and sampling intervals .

How can researchers optimize synthetic routes for this compound to improve yield and purity?

Basic Research Question
Evaluate reaction parameters (catalyst concentration, temperature, solvent polarity) using a factorial design. Track yields via gravimetric analysis and purity via chromatographic methods (e.g., GC-MS). Compare efficiency of traditional synthesis (e.g., carboxylation) vs. green chemistry approaches (e.g., biocatalysis). Tabulate results to identify optimal conditions and quantify trade-offs (e.g., yield vs. energy input) .

How should researchers resolve contradictions in reported thermodynamic properties of this compound?

Advanced Research Question
Conduct a systematic review of existing data, noting measurement conditions (e.g., solvent, temperature). Replicate conflicting experiments with standardized protocols. Apply error analysis (e.g., confidence intervals, propagation of uncertainty) to identify methodological discrepancies. Publish comparative datasets in open-access repositories to facilitate meta-analyses .

What computational strategies are effective for studying this compound’s interaction with biological targets?

Advanced Research Question
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to model binding affinities and conformational changes. Validate predictions using in vitro assays (e.g., enzyme inhibition studies). Cross-correlate computational and experimental data in tables to highlight predictive accuracy .

How can researchers validate the purity of this compound samples in kinetic studies?

Basic Research Question
Use high-performance liquid chromatography (HPLC) with a UV detector to quantify impurities. Calibrate with certified reference materials. For trace metal analysis, employ inductively coupled plasma mass spectrometry (ICP-MS). Report purity thresholds (e.g., ≥98%) and batch-specific data in supplementary materials .

What methodologies are suitable for assessing this compound’s long-term stability in environmental matrices?

Advanced Research Question
Design accelerated aging studies under controlled conditions (light, humidity, temperature). Monitor degradation via LC-MS and quantify half-lives. Apply Arrhenius modeling to extrapolate stability at ambient conditions. Compare degradation pathways across matrices (soil, water) using kinetic isotope effects .

How should researchers formulate a hypothesis-driven research question on this compound’s catalytic applications?

Basic Research Question Define a specific relationship between variables (e.g., “How does this compound’s carboxyl group influence its efficacy as a Lewis acid catalyst in esterification?”). Ground the hypothesis in prior literature (e.g., analog studies with acetic acid) and theoretical frameworks (e.g., Hard-Soft Acid-Base theory). Ensure testability via measurable outcomes (e.g., turnover frequency) .

What interdisciplinary approaches are effective for studying this compound’s role in hybrid materials?

Advanced Research Question
Integrate materials science (e.g., XRD for crystallinity), surface chemistry (e.g., AFM for morphology), and thermodynamics (e.g., DSC for phase transitions). Use combinatorial libraries to screen material properties. Publish interdisciplinary datasets with unified metadata standards .

How can researchers conduct a rigorous literature review on this compound’s pharmacological potential?

Basic Research Question
Search multidisciplinary databases (PubMed, SciFinder) using controlled vocabulary (e.g., “this compound AND cytotoxicity”). Filter for primary sources and assess quality via journal impact factors and citation counts. Annotate findings in a matrix comparing methodologies, results, and limitations .

Methodological Notes

  • Data Presentation : Use tables to compare experimental vs. theoretical values (e.g., spectral peaks, kinetic constants) .
  • Ethical Compliance : Document data storage protocols (e.g., pseudonymization, secure servers) and cite institutional review board approvals where applicable .
  • Statistical Rigor : Report effect sizes, p-values, and power analyses to support reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.